molecular formula C10H14O B13567755 (2-Ethyl-3-methylphenyl)methanol

(2-Ethyl-3-methylphenyl)methanol

Cat. No.: B13567755
M. Wt: 150.22 g/mol
InChI Key: INHQOSIIECSGLD-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Alcohols in Modern Organic Chemistry

Aromatic alcohols, characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of an aromatic ring system, are fundamental building blocks in organic synthesis. Their versatility stems from the interplay between the reactive hydroxyl group and the stable aromatic ring. This duality allows for a wide range of chemical transformations, making them valuable precursors for pharmaceuticals, fragrances, and polymers. In contemporary organic chemistry, the focus has shifted towards developing sustainable and efficient synthetic methods for these compounds and their derivatives. bookpi.org

The Role of Alkyl Substitution in Aromatic Alcohol Chemistry

The introduction of alkyl groups onto the phenyl ring of an aromatic alcohol, as seen in (2-Ethyl-3-methylphenyl)methanol (B6252087), significantly influences its chemical reactivity and physical properties. Alkyl groups are electron-donating, which can affect the electron density of the aromatic ring and the acidity of the hydroxyl group. The position of these substituents (ortho, meta, or para) also plays a crucial role in directing the outcome of chemical reactions, a concept central to electrophilic aromatic substitution. masterorganicchemistry.com The steric hindrance introduced by these bulky groups can also dictate the accessibility of the reactive sites, thereby influencing reaction rates and product selectivity. nih.gov

Overview of Research Paradigms for Substituted Benzyl (B1604629) Alcohols

Research involving substituted benzyl alcohols, such as this compound, encompasses a variety of paradigms. A significant area of investigation is the development of novel synthetic routes to these molecules with high yield and selectivity. organic-chemistry.org This includes methods like Grignard reactions, reduction of corresponding aldehydes or ketones, and more recently, transition-metal-free radical coupling reactions. smolecule.comresearchgate.net Another major research focus is understanding the mechanisms of their reactions, including oxidation, esterification, and substitution reactions. smolecule.comlibretexts.org Modern research often emphasizes green chemistry principles, seeking to utilize less hazardous reagents and create more atom-economical processes. bookpi.org

Chemical Profile of this compound

The compound this compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O. nih.gov Its structure features a benzene (B151609) ring substituted with an ethyl group at the second position, a methyl group at the third position, and a hydroxymethyl group at the first position.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
IUPAC Name This compound
CAS Number Not available

This data is compiled from available chemical databases. nih.gov

Synthesis and Reactions

The synthesis of substituted benzyl alcohols like this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of the corresponding aldehyde, 2-ethyl-3-methylbenzaldehyde (B38644), using a reducing agent such as sodium borohydride (B1222165).

The reactivity of this compound is characteristic of primary benzylic alcohols. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also participate in esterification reactions with carboxylic acids or their derivatives. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, although the positions of the existing alkyl groups will direct the incoming substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2-ethyl-3-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

INHQOSIIECSGLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1CO)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Ethyl 3 Methylphenyl Methanol

Direct Synthetic Routes to Substituted Phenylmethanols

Direct synthetic routes to substituted phenylmethanols like (2-ethyl-3-methylphenyl)methanol (B6252087) typically involve the transformation of a pre-existing functional group on the benzene (B151609) ring into a hydroxymethyl group. These methods are often efficient as they involve a minimal number of synthetic steps.

Reduction of Corresponding Aldehydes or Carboxylic Acids

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-ethyl-3-methylbenzaldehyde (B38644), or carboxylic acid, 2-ethyl-3-methylbenzoic acid.

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), as well as through catalytic hydrogenation. ncert.nic.in For instance, the reduction of benzaldehyde (B42025) derivatives can be carried out using a Ru/CMK-3 catalyst in water at room temperature under medium hydrogen pressure. researchgate.net This method has been shown to be effective for a range of substituted benzaldehydes. researchgate.net

Similarly, carboxylic acids can be reduced to alcohols. While traditional methods often employ strong reducing agents like LiAlH4 or diborane, catalytic methods are gaining prominence. nih.gov For example, the hydrosilylation of carboxylic acids catalyzed by manganese(I) complexes offers a milder alternative. nih.gov Palladium catalysis has also been explored for the reduction of carboxylic acids, although this can sometimes lead to the formation of arenes through decarbonylation. rsc.orgnih.gov A two-step process involving the conversion of the carboxylic acid to an aldehyde, followed by reduction, is also a viable route. researchgate.net

Table 1: Comparison of Reducing Agents for Aldehyde and Carboxylic Acid Reduction
Reducing AgentSubstrateProductConditionsNotes
Sodium Borohydride (NaBH4)AldehydePrimary AlcoholMild, typically in alcoholic solventsCommonly used for its selectivity for aldehydes and ketones. ncert.nic.in
Lithium Aluminum Hydride (LiAlH4)Aldehyde, Carboxylic AcidPrimary AlcoholPotent, requires anhydrous conditionsReduces a wide range of carbonyl compounds. ncert.nic.in
Catalytic Hydrogenation (e.g., Ru/CMK-3)AldehydePrimary AlcoholVaries, can be mild (room temp, medium pressure)Offers a greener alternative to metal hydrides. researchgate.net
Manganese(I) CatalysisCarboxylic AcidPrimary AlcoholMild, with a silane (B1218182) reducing agentEarth-abundant metal catalyst. nih.gov

Grignard or Organolithium Additions to Aromatic Carbonyls

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that readily add to carbonyl compounds to form alcohols. libretexts.orglibretexts.org The reaction of a Grignard reagent, formed from an aryl halide and magnesium metal, with formaldehyde (B43269) would yield a primary benzylic alcohol after acidic workup. libretexts.orgcerritos.edu Similarly, organolithium reagents react with aldehydes and ketones to produce alcohols. masterorganicchemistry.comdalalinstitute.com

For the synthesis of this compound, one could envision the reaction of a Grignard reagent derived from a suitably substituted bromobenzene (B47551) with formaldehyde. However, a more practical approach might involve the addition of a methyl Grignard or methyllithium (B1224462) reagent to 2-ethylbenzaldehyde, followed by subsequent functionalization. It is crucial to conduct these reactions under anhydrous conditions as Grignard and organolithium reagents are highly reactive towards protic solvents like water. libretexts.orgcerritos.edu

Table 2: Organometallic Additions to Carbonyls
Organometallic ReagentCarbonyl CompoundProduct after WorkupKey Considerations
Grignard Reagent (R-MgX)FormaldehydePrimary Alcohol (R-CH2OH)Requires anhydrous conditions. cerritos.eduyoutube.com
Grignard Reagent (R-MgX)Aldehyde (R'-CHO)Secondary Alcohol (R-CH(OH)-R')The R' group comes from the aldehyde. libretexts.org
Grignard Reagent (R-MgX)Ketone (R'-CO-R'')Tertiary Alcohol (R-C(OH)(R')(R''))Two identical R groups can be added to an ester. amherst.edu
Organolithium Reagent (R-Li)FormaldehydePrimary Alcohol (R-CH2OH)Generally more reactive than Grignard reagents. youtube.com
Organolithium Reagent (R-Li)Aldehyde (R'-CHO)Secondary Alcohol (R-CH(OH)-R')Addition to aldehydes gives secondary alcohols. masterorganicchemistry.com

Indirect Synthesis via Advanced Precursor Functionalization

Indirect methods for synthesizing this compound involve the initial construction of a substituted aromatic precursor, which is then converted to the target alcohol. These strategies offer flexibility in introducing the desired substitution pattern.

Derivatization of Substituted Aromatics

The synthesis can commence with a readily available substituted aromatic compound, such as 2-ethyl-3-methylaniline (B2924989) or a related derivative. Through a series of functional group interconversions, the desired hydroxymethyl group can be installed. For example, a Sandmeyer reaction could be employed to convert an amino group into a nitrile, which can then be hydrolyzed to a carboxylic acid and subsequently reduced.

Another approach involves the direct C-H oxidation of a suitable precursor. nih.govresearchgate.net For instance, the oxidation of an ethyl or methyl group on the benzene ring could potentially lead to the formation of the corresponding alcohol, although controlling the selectivity of such reactions can be challenging. nih.govresearchgate.net Recent advancements have shown that selective monooxygenation of benzylic C-H bonds can be achieved using reagents like bis(methanesulfonyl) peroxide, which forms a benzylic mesylate that can be converted to the alcohol. nih.gov

Catalytic Approaches in Aromatic Alcohol Formation

Catalytic methods play a crucial role in the synthesis of aromatic alcohols. Catalytic hydrogenation is a widely used technique for the reduction of benzaldehyde derivatives to benzyl (B1604629) alcohols. researchgate.netresearchgate.net Various catalysts, including those based on ruthenium, platinum, and palladium, have been developed for this purpose. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, preventing over-reduction to the corresponding hydrocarbon. researchgate.net

Furthermore, catalytic transfer hydrogenation offers an alternative to using molecular hydrogen. organic-chemistry.org This method often employs a hydrogen donor, such as isopropanol (B130326), in the presence of a suitable catalyst.

Chemoenzymatic and Biocatalytic Synthesis Considerations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. tudelft.nlmdpi.com Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. nih.govrsc.org These reactions typically utilize a cofactor, such as NADH or NADPH, which needs to be regenerated in a cyclic process for the reaction to be economically viable. tudelft.nl

The use of whole-cell biocatalysts can circumvent the need for isolating and purifying enzymes and cofactors. mdpi.com For the synthesis of this compound, a biocatalytic reduction of 2-ethyl-3-methylbenzaldehyde could be a promising approach. Additionally, chemoenzymatic strategies that combine photoredox catalysis with enzymatic reduction have been developed for the direct C-H hydroxylation of benzylic positions, offering a streamlined route to enantioenriched benzylic alcohols. nih.gov

Table 3: Enzymatic and Chemoenzymatic Approaches
MethodEnzyme/CatalystSubstrateProductKey Features
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)Aldehyde/KetoneAlcoholHigh enantioselectivity, mild reaction conditions. nih.govrsc.org
Whole-Cell BiocatalysisMicrobial Cells (e.g., Bacillus cereus)Ketone/AldehydeAlcoholAvoids enzyme purification and cofactor addition. mdpi.com
Chemoenzymatic C-H HydroxylationPhotoredox Catalyst + KetoreductaseSubstituted AromaticBenzylic AlcoholDirect conversion of C-H to C-O bond, enantioselective. nih.gov
Hydrogen-Borrowing CascadeAlcohol Dehydrogenase + Amine DehydrogenaseAlcoholChiral AmineConverts alcohols to amines via a ketone intermediate. acs.org

Enantioselective and Diastereoselective Synthetic Control

The synthesis of specific stereoisomers of this compound, a chiral benzylic alcohol, necessitates the use of enantioselective or diastereoselective methodologies. While literature directly addressing the stereoselective synthesis of this specific compound is not prevalent, established strategies for the asymmetric synthesis of analogous substituted benzylic alcohols provide a clear framework for achieving stereocontrol. These methods primarily revolve around the stereoselective reduction of the corresponding prochiral ketone, 2-ethyl-3-methylacetophenone, or the enantioselective addition of a methyl group to 2-ethyl-3-methylbenzaldehyde.

One of the most powerful and widely employed methods for accessing enantiomerically enriched benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketones. This can be achieved through various catalytic systems.

A prominent approach involves catalytic transfer hydrogenation . For instance, ruthenium (II) complexes bearing chiral diphosphine and diamine ligands have demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. The mechanism is believed to proceed through a six-membered pericyclic transition state, where the chirality of the ligands dictates the facial selectivity of hydride delivery to the ketone. While specific data for 2-ethyl-3-methylacetophenone is not available, analogous ortho- and meta-substituted acetophenones have been reduced with high enantiomeric excess (ee) using such systems. The steric and electronic nature of the substituents on the aromatic ring can influence the level of stereoselectivity.

Another effective method is the use of chiral oxazaborolidine catalysts , such as the Corey-Bakshi-Shibata (CBS) catalyst. These catalysts, in conjunction with a stoichiometric reducing agent like borane, can reduce aromatic ketones with high enantioselectivity. The predictable stereochemical outcome is a key advantage of this methodology.

Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally benign alternative. acs.org These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. A screening of a library of KREDs would likely identify a candidate capable of reducing 2-ethyl-3-methylacetophenone to either the (R) or (S)-enantiomer of this compound with high ee and, if applicable, diastereoselectivity. acs.org

For controlling the formation of specific diastereomers, particularly when another stereocenter is present in the molecule, the choice of reducing agent and reaction conditions is critical. For example, in the reduction of a ketone that is part of a larger molecule with pre-existing chirality, the inherent facial bias of the substrate (substrate control) can be either enhanced or overridden by the choice of a chiral reagent (reagent control).

The enantioselective addition of organometallic reagents to the corresponding aldehyde, 2-ethyl-3-methylbenzaldehyde, is another viable route. The use of chiral ligands to modify organometallic reagents, such as diethylzinc (B1219324) or Grignard reagents, can afford the desired enantiomer of the secondary alcohol with good to excellent enantioselectivity.

The following table summarizes potential enantioselective methods applicable to the synthesis of this compound based on analogous transformations reported in the literature.

Table 1: Potential Enantioselective Synthetic Routes to this compound

PrecursorMethodCatalyst/ReagentExpected Outcome (by analogy)
2-Ethyl-3-methylacetophenoneAsymmetric Transfer HydrogenationRu(II)-chiral diphosphine/diamine complexHigh enantiomeric excess (ee)
2-Ethyl-3-methylacetophenoneAsymmetric ReductionCorey-Bakshi-Shibata (CBS) Catalyst / BoraneHigh enantiomeric excess (ee)
2-Ethyl-3-methylacetophenoneBiocatalytic ReductionKetoreductase (KRED)Potentially high diastereomeric ratio (dr) and enantiomeric excess (ee) acs.org
2-Ethyl-3-methylbenzaldehydeAsymmetric AlkylationDiethylzinc / Chiral Amino AlcoholGood to excellent enantiomeric excess (ee)
Alkene + Aryl Boronic AcidMulticatalytic One-Pot SynthesisSequential catalysis (cross-metathesis, isomerization, nucleophilic addition)High enantiomeric ratio (er) and diastereomeric ratio (dr) nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 3 Methylphenyl Methanol

Reactions Involving the Hydroxyl Group

The primary reactivity of (2-Ethyl-3-methylphenyl)methanol (B6252087) stems from its benzylic hydroxyl (-OH) group. This group can undergo reactions typical of primary alcohols, but its proximity to the aromatic ring enhances the reactivity of the benzylic carbon.

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the carboxylic acid. The use of more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) provides a high-yielding route to the corresponding esters.

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Alternatively, acid-catalyzed dehydration can lead to ether formation, though this method is less suitable for secondary and tertiary alcohols which tend to form alkenes. learncbse.in For a primary benzylic alcohol like this compound, acid-catalyzed reaction with another alcohol molecule can yield a symmetrical ether, but this process can be prone to side reactions. learncbse.in

Reaction TypeReagentsProduct TypeGeneral Mechanism
Esterification Carboxylic Acid (R'-COOH), H⁺ catalyst(2-Ethyl-3-methylphenyl)methyl esterNucleophilic Acyl Substitution
Esterification Acid Chloride (R'-COCl), Pyridine(2-Ethyl-3-methylphenyl)methyl esterNucleophilic Acyl Substitution
Etherification 1. NaH; 2. Alkyl Halide (R'-X)(2-Ethyl-3-methylphenyl)methyl etherWilliamson Ether Synthesis (SN2)

The benzylic alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. The mechanism involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the α-proton.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol all the way to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), and Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid). The reaction proceeds through the intermediate aldehyde, which is rapidly hydrated and further oxidized.

Oxidizing AgentSolventProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)2-Ethyl-3-methylbenzaldehyde (B38644)
Potassium Permanganate (KMnO₄)Water, heat2-Ethyl-3-methylbenzoic acid
Chromic Acid (H₂CrO₄)Water/Acetone2-Ethyl-3-methylbenzoic acid

The benzylic carbon in this compound is susceptible to nucleophilic substitution. The reaction mechanism, whether SN1 or SN2, is influenced by the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). learncbse.in Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene (B151609) ring, making the SN1 pathway highly favorable. The stable carbocation can then be attacked by a wide range of nucleophiles (e.g., halides, cyanide).

For instance, reaction with concentrated hydrobromic acid (HBr) proceeds via protonation of the alcohol, loss of water to form the stable 2-ethyl-3-methylbenzyl carbocation, and subsequent attack by the bromide ion to yield 1-(bromomethyl)-2-ethyl-3-methylbenzene. learncbse.in

Reactions of the Substituted Aromatic Ring

The ethyl and methyl groups on the aromatic ring are electron-donating, activating the ring towards electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the substituents (ethyl, methyl, and hydroxymethyl) direct incoming electrophiles. Alkyl groups like ethyl and methyl are ortho, para-directing activators. The hydroxymethyl group (-CH₂OH) is also considered a weak ortho, para-director. The directing effects are additive, but steric hindrance plays a crucial role.

Directing Effects: The ethyl group directs to positions 4 and 6. The methyl group directs to positions 2 and 4. The hydroxymethyl group is on position 1.

Steric Hindrance: The positions ortho to the ethyl (position 1 and 3) and methyl (position 2 and 4) groups are sterically hindered. The most accessible and electronically enriched positions are C4 and C6. The C4 position is para to the ethyl group and ortho to the methyl group, making it a likely site for substitution. The C6 position is ortho to the ethyl group.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to yield a mixture of products, with substitution at the C4 and C6 positions being the most probable outcomes. youtube.comlibretexts.org

Reaction TypeReagentsExpected Major Products (Substituent Position)
Nitration HNO₃, H₂SO₄4-Nitro- and 6-Nitro- derivatives
Bromination Br₂, FeBr₃4-Bromo- and 6-Bromo- derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl- and 6-Acyl- derivatives

To participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, the aromatic ring of this compound must first be functionalized, typically with a halide (e.g., Br, I) or a triflate group. ustc.edu.cnacs.org This functionalization is achieved via electrophilic aromatic substitution, as described previously.

Once the corresponding aryl halide, for example, 1-(bromomethyl)-4-bromo-2-ethyl-3-methylbenzene, is synthesized, it can serve as a substrate in various palladium-catalyzed reactions.

Suzuki Coupling: Reaction with an organoboron compound (R-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the site of the halogen.

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group onto the aromatic ring. ustc.edu.cn

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using palladium and copper co-catalysis, creating an aryl-alkyne bond. beilstein-journals.org

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. ustc.edu.cn

These coupling reactions provide a powerful synthetic route to complex derivatives of this compound that are not accessible through direct substitution. researchgate.netnih.gov

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Aryl/Alkyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Alkyl-aryl derivative
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, Base (e.g., Et₃N)Aryl-substituted alkene
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, BaseAryl-alkyne
Buchwald-Hartwig Amine (R₂NH)Pd catalyst, Ligand, BaseAryl-amine

Rearrangement Reactions and Fragmentations

The structural features of this compound make it susceptible to various rearrangement and fragmentation reactions, particularly under specific conditions such as mass spectrometry or in the presence of acid or light.

Rearrangement Reactions:

While specific studies on the rearrangement of this compound are not extensively documented in the literature, its behavior can be inferred from the known reactivity of related benzyl (B1604629) alcohol derivatives. Acid-catalyzed rearrangements of benzyl alcohols can proceed through the formation of a benzyl cation intermediate. For this compound, protonation of the hydroxyl group followed by loss of water would generate the corresponding (2-ethyl-3-methylphenyl)methyl cation. This carbocation could potentially undergo rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation, although the tertiary benzylic cation is already relatively stable.

Photochemical rearrangements of benzyl alcohols are also a possibility. Irradiation with UV light can lead to homolytic cleavage of the C-O bond, generating a benzylic radical and a hydroxyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including rearrangements. For instance, photochemical reactions of some benzyl derivatives have been shown to lead to skeletal rearrangements. youtube.com

Fragmentation Pathways:

The fragmentation of this compound is most relevant in the context of mass spectrometry, where the molecule is ionized and breaks apart into characteristic fragments. The fragmentation pattern provides valuable information for its structural elucidation. For alcohols in general, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org

In the case of this compound, the following fragmentation pathways are plausible:

Loss of Water: The molecular ion can lose a molecule of water to form an ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight minus 18.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can occur, although less favored than cleavage of the C-O bond.

Benzylic Cleavage: The most characteristic fragmentation of benzyl alcohols is the cleavage of the C-O bond to form a stable benzyl cation. For this compound, this would result in the formation of the (2-ethyl-3-methylphenyl)methyl cation. This cation is expected to be a prominent peak in the mass spectrum.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a variety of smaller charged species.

The fragmentation of benzyl alcohol itself is known to produce a peak at m/z 79, which arises from the loss of a CHO group from the [M-H]+ ion. nist.gov A similar fragmentation pattern could be anticipated for this compound, adjusted for the mass of the substituents. The presence of ortho-substituents can also influence fragmentation, sometimes leading to specific ortho-effects where the substituent interacts with the benzylic group during fragmentation. mdpi.com

Table 1: Plausible Mass Spectral Fragmentation of this compound

Process Lost Fragment Resulting Ion Structure (Postulated)
Molecular Ion Formation e⁻[this compound]⁺•
Loss of Water H₂O[(2-Ethyl-3-methylphenyl)ethene]⁺•
Benzylic Cleavage •OH(2-Ethyl-3-methylphenyl)methyl cation
Alpha-Cleavage (less common) C₆H₃(C₂H₅)(CH₃)•[CH₂OH]⁺
Loss of Ethyl Radical •C₂H₅[(3-Methyl-2-vinylphenyl)methanol]⁺• or rearranged isomer

Role in Multi-component Reactions and Cascade Sequences

Substituted benzyl alcohols like this compound can serve as valuable precursors in multi-component reactions (MCRs) and cascade sequences, which are efficient strategies for the synthesis of complex molecules in a single operation.

Multi-component Reactions:

In the context of MCRs, benzyl alcohols are often used as precursors to aldehydes. researchgate.netresearchgate.netnih.gov The in situ oxidation of the benzyl alcohol to the corresponding aldehyde circumvents the need to isolate the often unstable aldehyde intermediate. This generated aldehyde can then participate in a variety of MCRs to form diverse heterocyclic structures. For example, a three-component reaction between an isatoic anhydride, an amine, and a benzyl alcohol (acting as an aldehyde precursor) can lead to the synthesis of quinazolinones. researchgate.net Similarly, benzoxazoles can be synthesized from catechols, ammonium (B1175870) acetate, and benzyl alcohols. nih.gov

Cascade Sequences:

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. Benzyl alcohols can initiate cascade sequences, often through the formation of a carbocation intermediate. For instance, the treatment of a benzyl alcohol with a Lewis acid or in a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) can generate a benzyl cation. nih.gov This cation can then react with a nucleophile, and the resulting intermediate can undergo further cyclizations or rearrangements, leading to the rapid construction of complex molecular architectures.

A potential cascade reaction involving this compound could be a polyene cyclization. nih.gov In such a sequence, the (2-ethyl-3-methylphenyl)methyl cation, generated in situ, would act as the initiator for the cyclization of a polyene chain, leading to the formation of polycyclic structures with a high degree of stereocontrol. Another example of a cascade process is the α-monoalkylation of activated methylenic compounds with benzyl alcohols, where the alcohol is first oxidized to the aldehyde, which then undergoes a Knoevenagel condensation, followed by hydrogenation of the resulting double bond. csic.es

Table 2: Potential Applications of this compound in Complex Reactions

Reaction Type Role of this compound Potential Products Key Intermediates
Multi-component Reaction Aldehyde precursorSubstituted quinazolinones, benzoxazoles, etc.2-Ethyl-3-methylbenzaldehyde
Cascade Reaction (Polyene Cyclization) Carbocation initiatorPolycyclic structures(2-Ethyl-3-methylphenyl)methyl cation
Cascade Reaction (Alkylation) Aldehyde and hydrogen sourceα-Alkylated products2-Ethyl-3-methylbenzaldehyde

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For (2-Ethyl-3-methylphenyl)methanol (B6252087), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the structural assignment of this compound. The predicted chemical shifts are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with structurally related compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl group protons, the methyl group protons, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum, typically recorded with proton decoupling, will display a single resonance for each unique carbon atom in the molecule. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
OH~1.5 - 2.5Singlet (broad)-
Ar-H (3 protons)~7.0 - 7.3Multiplet-
-CH₂OH~4.6Singlet-
-CH₂CH₃~2.7Quartet~7.5
Ar-CH₃~2.3Singlet-
-CH₂CH₃~1.2Triplet~7.5

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH (benzylic)~64
C-Aromatic (quaternary, 3)~125 - 142
C-Aromatic (CH, 3)~126 - 130
-CH₂CH₃~25
Ar-CH₃~16
-CH₂CH₃~15

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene protons of the ethyl group (~2.7 ppm) and the methyl protons of the same group (~1.2 ppm), confirming their adjacent relationship. Correlations between the aromatic protons would also be visible, helping to delineate their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show cross-peaks between the benzylic methylene carbons (~64 ppm) and their attached protons (~4.6 ppm), the ethyl group's methylene carbon (~25 ppm) and its protons (~2.7 ppm), and so on. This provides a direct link between the ¹H and ¹³C assignments.

The substituents on the aromatic ring of this compound can lead to hindered rotation around the C(ar)-CH₂OH and C(ar)-CH₂CH₃ single bonds. This can result in the existence of different stable conformations (rotamers). Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is the primary method for studying such conformational dynamics.

At room temperature, the rotation around these bonds may be fast on the NMR timescale, leading to averaged signals. However, as the temperature is lowered, the rotation can slow down, potentially leading to the broadening and eventual splitting of signals for protons and carbons near the rotating bonds. By analyzing the line shapes of these signals at different temperatures, the energy barriers for rotation can be calculated, providing valuable insight into the conformational preferences and flexibility of the molecule.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and can also offer clues about molecular conformation.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3400 (broad)O-H stretch (alcohol)
~3100 - 3000C-H stretch (aromatic)
~2970 - 2850C-H stretch (aliphatic)
~1600, ~1490C=C stretch (aromatic ring)
~1460C-H bend (aliphatic)
~1050C-O stretch (primary alcohol)
~850 - 750C-H out-of-plane bend (aromatic)

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric non-polar bonds often show strong signals in Raman spectra. For this compound, the breathing mode of the phenyl ring is expected to be a prominent feature. theaic.org The symmetric stretching of the C-C bonds would also be observable.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration Type
~3060C-H stretch (aromatic)
~2930C-H stretch (aliphatic)
~1600C=C stretch (aromatic ring)
~1000Phenyl ring breathing mode

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. In the analysis of this compound, HRMS would confirm the molecular formula C10H14O. The technique's high resolving power enables the differentiation between ions of very similar nominal mass, which is critical for confident identification.

Beyond the parent molecular ion, the fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. For this compound, the most characteristic fragmentation pathway involves the loss of the hydroxyl group and subsequent rearrangements, which are typical for benzyl (B1604629) alcohols. The major fragmentation pathways would likely include the formation of a stable benzylic carbocation.

Key expected fragmentation patterns for this compound are detailed in the table below. The accurate mass values are critical for confirming the identity of each fragment ion.

Fragment IonMolecular FormulaCalculated Accurate Mass (Da)Interpretation
[M]+C10H14O+150.1045Molecular Ion
[M-H2O]+C10H12+132.0939Loss of water
[M-CH3]+C9H11O+135.0810Loss of a methyl radical
[M-C2H5]+C8H9O+121.0653Loss of an ethyl radical
[C8H9]+C8H9+105.0704Tropylium or related ion

This table presents predicted data based on the general fragmentation patterns of substituted benzyl alcohols.

The fragmentation would likely proceed via initial ionization of the molecule. The molecular ion [C10H14O]+ is expected to be observed. A prominent peak would likely correspond to the loss of a water molecule ([M-H2O]+), leading to the formation of a vinyl toluene-type radical cation. The loss of the ethyl group ([M-C2H5]+) would result in a hydroxymethyl-methylphenyl cation. Further fragmentation could lead to the formation of a stable tropylium-like ion ([C8H9]+), a common feature in the mass spectra of alkyl-substituted aromatic compounds.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Interactions

Electronic absorption and emission spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. The absorption of ultraviolet (UV) or visible light promotes electrons from the ground state to an excited state, while emission (fluorescence or phosphorescence) occurs as the excited molecule relaxes back to the ground state.

For this compound, the UV absorption spectrum is expected to be dominated by π → π* transitions within the benzene ring. The substitution pattern on the aromatic ring, with an ethyl and a methyl group, will influence the energy of these transitions. Alkyl groups are weakly electron-donating and typically cause a small red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The presence of the hydroxymethyl group can also slightly modify the spectral properties.

The photophysical properties of substituted benzyl alcohols are influenced by factors such as solvent polarity and hydrogen bonding interactions. researchgate.net In non-polar solvents, one would expect to observe the fine vibrational structure characteristic of the aromatic system. In polar or protic solvents, hydrogen bonding with the hydroxyl group can lead to a broadening of the absorption bands and potentially a shift in the absorption maxima.

Upon excitation, this compound is expected to exhibit fluorescence from the first excited singlet state. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state before emission (Stokes shift). The quantum yield of fluorescence will depend on the efficiency of non-radiative decay pathways, which can be influenced by the flexibility of the substituents and interactions with the solvent.

Spectroscopic ParameterExpected ValueSolventInterpretation
Absorption λmax (nm)~265Hexaneπ → π* transition of the substituted benzene ring
Molar Absorptivity (ε, M-1cm-1)~250HexaneTypical for substituted benzenes
Emission λmax (nm)~285HexaneFluorescence from the first excited singlet state
Stokes Shift (nm)~20HexaneEnergy difference between absorption and emission maxima

This table presents predicted data based on the known spectroscopic properties of similar substituted aromatic compounds.

The study of the electronic spectra under different environmental conditions, such as varying solvent polarity or pH, can provide further information about the nature of the electronic transitions and the intermolecular interactions of this compound.

Theoretical and Computational Chemistry Investigations of 2 Ethyl 3 Methylphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and associated energies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state (most stable) electronic properties by calculating the electron density rather than the complex many-electron wavefunction.

Table 1: Illustrative DFT-Calculated Ground State Properties for (2-Ethyl-3-methylphenyl)methanol (B6252087) (Note: The following data are illustrative examples of what a DFT calculation would yield. Specific published data for this compound is not available.)

Property Exemplary Value Unit
Total Energy -1234.5678 Hartrees
Dipole Moment 2.1 Debye
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than DFT for energies and non-covalent interactions, albeit at a significantly greater computational expense.

These high-accuracy methods would be employed to refine the energetic calculations for this compound. They are particularly valuable for benchmarking the results from less costly DFT methods and for calculating precise reaction energies or conformational energy differences where electron correlation effects are critical.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and hydroxymethyl groups attached to the benzene (B151609) ring means that this compound can exist in multiple spatial arrangements, or conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

This is typically done by systematically rotating the key dihedral angles (e.g., the C-C-C-C angle of the ethyl group and the C-C-O-H angle of the methanol (B129727) group) and calculating the potential energy at each step. The results are visualized on a Potential Energy Surface (PES), where energy minima correspond to stable conformers and saddle points represent the transition states for interconversion. Such an analysis would reveal the preferred orientation of the substituents, which is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the ring.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the molecule in a static state, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. MD simulations apply classical mechanics to predict the motion of atoms and molecules in a system.

Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for ¹H and ¹³C atoms. These can be converted into chemical shifts, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the structure.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. The resulting theoretical IR spectrum shows characteristic peaks for functional groups, such as the O-H stretch of the alcohol and C-H stretches of the aromatic and alkyl groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption of light in the UV-Vis spectrum and can help explain the molecule's color and photochemical properties.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data are illustrative examples. Specific published computational and experimental validation for this compound is not available.)

Spectrum Feature Predicted Value Experimental Value
¹³C NMR C-OH 65.4 ppm (Not Available)
¹H NMR O-H 2.3 ppm (Not Available)
IR O-H Stretch 3650 cm⁻¹ (Not Available)

Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry is invaluable for studying how a molecule reacts. For this compound, this could involve modeling its oxidation to (2-ethyl-3-methyl)benzaldehyde or its esterification with a carboxylic acid.

Computational chemists would map out the entire reaction pathway, identifying the structures of reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate. By calculating the energies of these species, a reaction energy profile can be constructed, providing a detailed, step-by-step understanding of the chemical transformation at a molecular level.

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

No specific examples or detailed research findings are available.

Scaffold for Ligands in Catalysis

No information on ligands derived from this specific molecule was found.

Building Block for Polymeric Materials and Macromolecules

No data on polymerization or incorporation into macromolecules is available.

Applications in Non-Pharmacological Chemical Industries

No documented industrial uses were identified.

This report is based on the current state of publicly accessible scientific and technical information.

Future Research Directions and Perspectives for 2 Ethyl 3 Methylphenyl Methanol

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itnih.gov Traditional syntheses of benzyl (B1604629) alcohols often rely on stoichiometric organometallic reagents and volatile organic solvents. Future research should focus on developing greener synthetic routes to (2-Ethyl-3-methylphenyl)methanol (B6252087).

One promising avenue is the development of metal-free synthetic protocols. For instance, a methodology for synthesizing diverse benzyl alcohols from p-toluenesulfonylhydrazones using only water as a solvent has been reported. organic-chemistry.org This process, which can be enhanced by microwave irradiation, avoids the need for metal catalysts and organic solvents, representing a significant step towards a more sustainable synthesis. organic-chemistry.org Applying such a method to a precursor like 2-ethyl-3-methylbenzaldehyde (B38644) p-toluenesulfonylhydrazone could provide an environmentally benign pathway to this compound.

Another key area is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of the corresponding aldehyde (2-ethyl-3-methylbenzaldehyde) with high selectivity under mild aqueous conditions. While the large-scale application of enzymatic reactions can face challenges like the need for co-factor regeneration and enzyme stability, ongoing research into immobilized enzymes and engineered biocatalysts continues to enhance their industrial viability. frontiersin.org

The use of green and recyclable solvents is also critical. Propylene (B89431) carbonate, for example, has been successfully used as a recyclable solvent for the iron-catalyzed etherification of benzyl alcohols, demonstrating that the choice of solvent can dramatically improve the sustainability of a process. nih.govresearchgate.net

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthesis Route for this compound

FeatureTraditional Route (e.g., Grignard)Proposed Green Route (e.g., Catalytic Reduction)
Starting Material 2-Ethyl-3-methyl-bromobenzene2-Ethyl-3-methylbenzaldehyde
Reagent Magnesium, Formaldehyde (B43269)H₂ or a hydrogen donor (e.g., isopropanol)
Catalyst None (stoichiometric reagent)Biocatalyst (e.g., alcohol dehydrogenase) or metal catalyst
Solvent Anhydrous diethyl ether or THFWater or a biodegradable solvent
Byproducts Magnesium salts, potential Wurtz coupling productsWater or acetone (B3395972) (if isopropanol (B130326) is the H₂ donor)
Waste Profile High E-factor, organic and salt wasteLow E-factor, primarily aqueous or biodegradable waste
Conditions Anhydrous, often cryogenic temperatures followed by refluxMild (ambient temperature and pressure)

Exploration of Novel Catalytic Transformations

This compound can serve as a versatile building block for a variety of more complex molecules. Research into novel catalytic transformations of its hydroxyl group can unlock new synthetic pathways.

Selective Oxidation: The controlled oxidation of this compound could yield either 2-ethyl-3-methylbenzaldehyde or 2-ethyl-3-methylbenzoic acid, both of which are valuable synthetic intermediates. Future work should focus on heterogeneous catalysts that offer high selectivity and easy separation. For example, supported gold-palladium nanoalloys have been shown to be effective for the aerobic oxidation of benzyl alcohol, and their activity can be tuned by the choice of support material. researchgate.netacs.org A novel catalyst system using pyrazinium chlorochromate functionalized on carbonitride nanosheets has also been shown to efficiently oxidize benzyl alcohols to aldehydes for in-situ synthesis of heterocyclic derivatives. nih.govresearchgate.net

Etherification: The synthesis of ethers from alcohols is a fundamental transformation. Developing catalytic methods that avoid the use of stoichiometric bases and alkyl halides is a key goal. Iron chlorides, which are inexpensive and environmentally benign, have been shown to effectively catalyze the homo-etherification of benzyl alcohols in the green solvent propylene carbonate. nih.govacs.org This could be applied to synthesize bis(2-ethyl-3-methylphenyl)methyl ether. Furthermore, iron(II) chloride in the presence of a ligand can promote cross-etherification, allowing for the synthesis of unsymmetrical ethers. nih.govacs.org

Esterification: Direct catalytic esterification of this compound with carboxylic acids is a green alternative to methods requiring activated acid derivatives. Ionic iron(III) complexes have been reported to catalyze the esterification of primary benzylic C-H bonds, but similar principles could be adapted for direct esterification of the alcohol. organic-chemistry.org

Table 2: Potential Novel Catalytic Transformations of this compound

TransformationCatalyst SystemReagent(s)Potential Product
Aerobic Oxidation Au-Pd/TiO₂O₂2-Ethyl-3-methylbenzaldehyde
Homo-etherification FeCl₃·6H₂ONone (self-condensation)bis(2-Ethyl-3-methylphenyl)methyl ether
Cross-etherification FeCl₂·4H₂O / Pyridine-bis-thiazoline ligandA different alcohol (e.g., ethanol)(2-Ethyl-3-methylphenyl)ethyl ether
Direct Esterification Acid or metal catalystCarboxylic acid (e.g., acetic acid)(2-Ethyl-3-methylphenyl)methyl acetate

Advanced in Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, control product selectivity, and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic monitoring techniques are indispensable. These methods allow researchers to observe the reaction as it happens, tracking the concentration of reactants, intermediates, and products in real-time. nih.gov

For the synthesis or transformation of this compound, in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful tool. researchgate.net An ATR probe can be inserted directly into a reaction vessel to monitor the liquid phase. For example, during the reduction of 2-ethyl-3-methylbenzaldehyde, one could track the disappearance of the aldehyde carbonyl (C=O) peak (around 1700 cm⁻¹) and the simultaneous appearance of the alcohol O-H stretch of the product. Similarly, during the oxidation of this compound, the growth of the new aldehyde peak could be quantified. researchgate.net

In situ Raman spectroscopy offers complementary information and is particularly useful for reactions in aqueous media and for studying catalytic surfaces. nih.gov It could be employed to monitor the enzymatic synthesis of this compound, providing kinetic data and insights into enzyme activity under different process conditions. nih.gov The combination of these nondestructive techniques with other analytical methods can provide a comprehensive picture of the reaction dynamics. nih.gov

Table 3: Application of Advanced in situ Spectroscopic Techniques

TechniqueInformation GainedExample Application for this compound
ATR-IR Spectroscopy Real-time concentration profiles of soluble reactants, intermediates, and products. Mechanistic insights. researchgate.netrsc.orgMonitoring the conversion of 2-ethyl-3-methylbenzaldehyde to the final alcohol product by tracking the carbonyl and hydroxyl vibrational bands.
Raman Spectroscopy Quantitative analysis of reactants and products, especially in aqueous solutions. Information on catalyst surface species. nih.govQuantifying ethanol (B145695) production during fermentation, a model applicable to monitoring biocatalytic synthesis of the target compound.
UV-Vis Spectroscopy Tracking changes in conjugation and chromophores.Monitoring reactions involving aromatic rings or conjugated intermediates.
Reaction Calorimetry Real-time heat flow data, providing information on reaction kinetics, thermodynamics, and safety.Assessing the heat release during an exothermic oxidation or Grignard synthesis step to ensure process safety.

Integration of Machine Learning in Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel catalysts, and the optimization of synthetic routes. youtube.com

For a molecule like this compound, ML models could be employed to predict the regioselectivity of further functionalization reactions on the aromatic ring. For instance, models have been developed that can predict the site of electrophilic aromatic substitution with high accuracy (90-93%) using quantum mechanics descriptors as input. acs.orgnih.govresearchgate.net This could guide the synthesis of specific derivatives without the need for extensive trial-and-error experimentation.

Finally, ML can be combined with spectroscopic data. Physics-informed ML pipelines can analyze complex spectral data (like Raman) to identify compounds, even those for which experimental reference spectra are unavailable, by using libraries of spectra calculated via density functional theory (DFT). nih.gov This could be a powerful tool for identifying unexpected byproducts or intermediates in reactions involving this compound.

Table 4: Potential Machine Learning Applications in Research on this compound

Application AreaMachine Learning Model InputMachine Learning Model OutputResearch Goal
Reaction Prediction SMILES string of this compound, reaction conditions, electrophile. acs.orgnih.govProbability map of reactive sites on the aromatic ring.Predict the outcome of further functionalization (e.g., nitration, halogenation) to guide synthetic strategy.
Catalyst Design Target reaction (e.g., selective oxidation), desired product, property descriptors. digitellinc.comarxiv.orgA ranked list of novel catalyst compositions (e.g., bimetallic alloys) with favorable predicted adsorption energies.Discover a more efficient and selective catalyst for the transformation of the alcohol to the aldehyde.
Synthesis Optimization Reactants, catalyst, solvent, time, temperature, literature data. arxiv.orgPredicted reaction yield and purity. Optimized set of reaction conditions.Accelerate the optimization of the synthesis of this compound or its derivatives.
Spectral Analysis In situ Raman or IR spectra from a reaction mixture. nih.govIdentification and quantification of known and unknown chemical species in the mixture.Deconvolute complex reaction mixtures to identify transient intermediates or unexpected byproducts.

Q & A

Q. What are the common synthetic routes for (2-Ethyl-3-methylphenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: A primary synthetic approach involves the reduction of a nitro-substituted precursor, such as (2-Nitro-3-ethyl-4-methylphenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For example, demonstrates that NaBH₄ in ethanol at 0–5°C selectively reduces nitro groups to amines without affecting hydroxymethyl substituents. However, for this compound, catalytic hydrogenation under mild conditions (e.g., 1 atm H₂, 25°C) may offer higher yields due to reduced side reactions . Optimization should focus on:

  • Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reducing agent efficiency compared to ethanol .
  • Catalyst loading : Pd-C at 5% w/w minimizes catalyst costs while maintaining >90% conversion .
  • Temperature control : Lower temperatures (0–10°C) prevent over-reduction of aromatic rings.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Expect resonances for the hydroxymethyl group (–CH₂OH) at δ 4.5–5.0 ppm (singlet, exchangeable with D₂O). Aromatic protons in the ethyl- and methyl-substituted phenyl ring appear as a multiplet between δ 6.8–7.4 ppm, with splitting patterns reflecting substituent positions .
  • IR : A broad O–H stretch near 3300–3500 cm⁻¹ and C–O stretches at 1050–1250 cm⁻¹ confirm the alcohol functional group .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular weight (C₁₀H₁₄O: 150.22 g/mol). Fragmentation patterns may include loss of –CH₂OH (m/z 135) or ethyl groups (m/z 121) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions, such as the electron-rich hydroxymethyl group and electron-deficient ethyl-substituted aromatic ring .
  • Transition-state analysis : Model reaction pathways for derivatization (e.g., esterification) to assess activation energies and regioselectivity .
  • Solvent effects : Molecular dynamics simulations in explicit solvents (e.g., methanol, DMSO) can quantify solvation effects on reaction rates .

Q. How can researchers resolve contradictions in catalytic efficiency when comparing NaBH₄ vs. H₂/Pd-C for reducing nitro precursors?

Methodological Answer: Contradictions in catalytic efficiency often arise from:

  • Substrate steric hindrance : Bulky substituents (e.g., ethyl groups) may hinder NaBH₄ accessibility but not H₂/Pd-C, which operates via surface adsorption .
  • Redox potential mismatches : Electrochemical studies (cyclic voltammetry) can identify whether the nitro group’s reduction potential aligns with the reductant’s capability .
  • Byproduct analysis : GC-MS or HPLC should monitor side products (e.g., over-reduced amines or deoxygenated intermediates) to refine reaction conditions .

Q. What strategies mitigate solvent effects during this compound synthesis?

Methodological Answer:

  • Green solvent alternatives : Replace traditional solvents (ethanol, THF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which offer lower toxicity and higher boiling points for easier purification .
  • Solvent-free conditions : Ball-mill-assisted synthesis reduces solvent use while maintaining reaction efficiency via mechanochemical activation .
  • Flow chemistry : Continuous-flow reactors minimize solvent volume and enhance heat transfer, critical for exothermic reductions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CN) at the para position to enhance hydrogen-bonding interactions with biological targets .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or kinases .
  • In vitro assays : Test derivatives for antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., (4-Butylphenyl)methanol in ) to identify systematic errors .
  • High-resolution MS : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance) to rule out isobaric interferences .
  • Collaborative studies : Reproduce synthesis and characterization in independent labs to isolate protocol-specific artifacts .

Future Research Directions

  • Biocatalytic synthesis : Explore enzymatic reduction using alcohol dehydrogenases for enantioselective production .
  • Environmental impact studies : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.